8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C18H15FN2O3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is substituted with an ethoxy group, a fluorophenyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 8-ethoxy-2H-chromene-3-carboxylic acid with 4-fluoroaniline in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethoxy group or the fluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for studying biological systems due to its chromene core.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
8-ethoxy-2H-chromene-3-carboxamide: Lacks the fluorophenyl and imino groups.
2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide: Lacks the ethoxy group.
8-ethoxy-2H-chromene-3-carboxylic acid: Lacks the imino and fluorophenyl groups.
Uniqueness
8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of all three substituents: the ethoxy group, the fluorophenyl group, and the imino group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
IUPAC Name |
8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-2-23-15-5-3-4-11-10-14(17(20)22)18(24-16(11)15)21-13-8-6-12(19)7-9-13/h3-10H,2H2,1H3,(H2,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQLGJTZOREWDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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